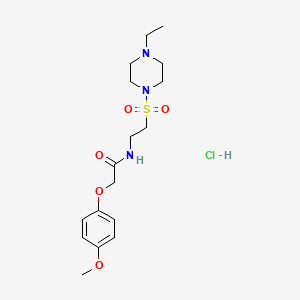
4-(Difluoromethyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)aniline hydrochloride is a chemical compound with the CAS Number: 1980063-54-4 . It has a molecular weight of 179.6 . It is available in liquid form and also as a solid .
Molecular Structure Analysis
The molecular formula of this compound is C7H8ClF2N .Physical And Chemical Properties Analysis
The physical form of this compound can be either liquid or solid . The storage temperature is ambient temperature or inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
4-DMAP-HCl has been used as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals. It has also been used as a fluorescent label for biological applications, such as in the study of protein folding. Additionally, 4-DMAP-HCl has been used to study the structure and dynamics of proteins, and to investigate the effects of various drugs on proteins.
Wirkmechanismus
The mechanism of action of 4-DMAP-HCl is not well understood. It is believed that the difluoromethyl substituents on the aniline ring interact with the protein backbone, causing changes in the protein structure and dynamics. Additionally, the aniline ring may interact with amino acid side chains, resulting in changes in protein conformation and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMAP-HCl are not clearly understood. However, it has been shown to interact with proteins, leading to changes in their structure and dynamics, as well as changes in their activity. Additionally, 4-DMAP-HCl has been used to study the effects of various drugs on proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-DMAP-HCl in lab experiments is its ability to interact with proteins and modify their structure and dynamics. Additionally, it can be used to study the effects of various drugs on proteins. The main limitation of 4-DMAP-HCl is that its mechanism of action is not fully understood.
Zukünftige Richtungen
The following are some possible future directions for the use of 4-DMAP-HCl:
1. Further research into the mechanism of action of 4-DMAP-HCl and its effects on proteins.
2. Development of new methods for synthesizing 4-DMAP-HCl.
3. Investigation of the effects of 4-DMAP-HCl on other biological systems, such as cells and tissues.
4. Exploration of the potential therapeutic uses of 4-DMAP-HCl.
5. Investigation of the effects of 4-DMAP-HCl on the structure and dynamics of other proteins.
6. Utilization of 4-DMAP-HCl as a fluorescent label for other biological applications.
7. Development of new methods for using 4-DMAP-HCl in lab experiments.
8. Investigation of the effects of 4-DMAP-HCl on the stability of proteins.
9. Exploration of the potential applications of 4-DMAP-HCl in industry.
10. Investigation of the effects of 4-DMAP-HCl on the binding of drugs to proteins.
Synthesemethoden
4-DMAP-HCl can be synthesized by several methods. The most common method is the reaction of aniline and difluoromethyl iodide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces 4-(difluoromethyl)aniline, which is then treated with hydrochloric acid to produce 4-DMAP-HCl. Other methods of synthesis include the reaction of aniline and difluoromethyl bromide or the reaction of aniline and difluoromethyl sulfate in the presence of a base.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(difluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4,7H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCQIBIEQYPTRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1980063-54-4 |
Source


|
| Record name | 4-(Difluoromethyl)aniline hydrochloride, tech | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)

![(E)-N-[(2-chlorophenyl)methyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2394208.png)

![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2394211.png)
![4-Nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2394213.png)

![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B2394216.png)
![1-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2394217.png)
![({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B2394218.png)
![9-(3-chloro-2-methylphenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2394221.png)


